molecular formula C74H92ClN11O25 B12768937 Eremomycin, 26-methylamino carbonyl- CAS No. 174421-39-7

Eremomycin, 26-methylamino carbonyl-

Cat. No.: B12768937
CAS No.: 174421-39-7
M. Wt: 1571.0 g/mol
InChI Key: OUSASZQWCMJMTB-BSMDWCOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eremomycin, 26-methylamino carbonyl-, is a glycopeptide antibiotic known for its potent antibacterial activity against Gram-positive bacteria. It is structurally related to vancomycin and teicoplanin, which are also glycopeptide antibiotics. Eremomycin has been studied extensively for its ability to combat antibiotic-resistant bacterial strains, making it a valuable compound in the field of antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eremomycin can be synthesized through a series of chemical reactions involving the conjugation of eremomycin with various hydrophobic arylalkyl groups via an alkylenediamine spacer. This process involves multiple steps, including the use of benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent .

Industrial Production Methods

Industrial production of eremomycin involves the fermentation of the bacterium Amycolatopsis orientalis. High-yield production strains are developed through random UV mutagenesis and selection of the most productive mutants. The fermentation medium is optimized to include components such as glycerol, soybean meals, magnesium chloride, potassium dihydrogen phosphate, potassium nitrate, calcium chloride, skim milk powder, and glucose .

Chemical Reactions Analysis

Types of Reactions

Eremomycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Eremomycin exerts its antibacterial effects by binding to the terminal D-alanyl-D-alanine residues of the muramylpentapeptide during the biosynthesis of bacterial cell wall peptidoglycan. This binding inhibits the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Properties

CAS No.

174421-39-7

Molecular Formula

C74H92ClN11O25

Molecular Weight

1571.0 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-N-methyl-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide

InChI

InChI=1S/C74H92ClN11O25/c1-28(2)17-40(79-7)65(97)85-55-57(92)33-12-16-44(39(75)19-33)107-46-21-34-20-45(61(46)111-72-62(59(94)58(93)47(27-87)108-72)110-50-26-74(6,78)64(96)30(4)105-50)106-36-13-9-31(10-14-36)60(109-49-25-73(5,77)63(95)29(3)104-49)56-71(103)84-54(67(99)80-8)38-22-35(88)23-43(90)51(38)37-18-32(11-15-42(37)89)52(68(100)86-56)83-69(101)53(34)82-66(98)41(24-48(76)91)81-70(55)102/h9-16,18-23,28-30,40-41,47,49-50,52-60,62-64,72,79,87-90,92-96H,17,24-27,77-78H2,1-8H3,(H2,76,91)(H,80,99)(H,81,102)(H,82,98)(H,83,101)(H,84,103)(H,85,97)(H,86,100)/t29-,30-,40+,41-,47+,49-,50-,52+,53+,54-,55+,56-,57+,58+,59-,60+,62+,63-,64-,72?,73-,74-/m0/s1

InChI Key

OUSASZQWCMJMTB-BSMDWCOLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.